

(Cyclohexylmethyl)benzene CAS number 4410-75-7

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Compound of Interest

Compound Name: (Cyclohexylmethyl)benzene

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An In-depth Technical Guide to (Cyclohexylmethyl)benzene

Introduction

(Cyclohexylmethyl)benzene, identified by CAS number 4410-75-7, is an organic compound that merges the structural motifs of both aromatic and alicyclic hydrocarbons. It consists of a cyclohexane ring linked to a benzene ring via a methylene bridge.^[1] This unique structure imparts a combination of properties that make it a molecule of interest in synthetic organic chemistry and as a potential intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals.^{[2][3]} This guide provides a comprehensive technical overview of **(Cyclohexylmethyl)benzene**, covering its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and handling, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Molecular Properties

Understanding the fundamental properties of **(Cyclohexylmethyl)benzene** is crucial for its application in experimental settings. The compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.^[1]

Property	Value	Source
CAS Number	4410-75-7	[1][4][5]
Molecular Formula	C ₁₃ H ₁₈	[1][4]
Molecular Weight	174.28 g/mol	[1][4][6]
Synonyms	Cyclohexylphenylmethane, Benzylcyclohexane, α - Cyclohexyltoluene	[1][4]
Boiling Point	255.6°C at 760 mmHg	[1][4]
Density	0.943 g/cm ³	[1][4]
Flash Point	101.5°C	[1][4]
Refractive Index	1.527	[1]
Vapor Pressure	0.026 mmHg at 25°C	[1][4]
LogP (Octanol/Water)	4.9 (XLogP3)	[4]

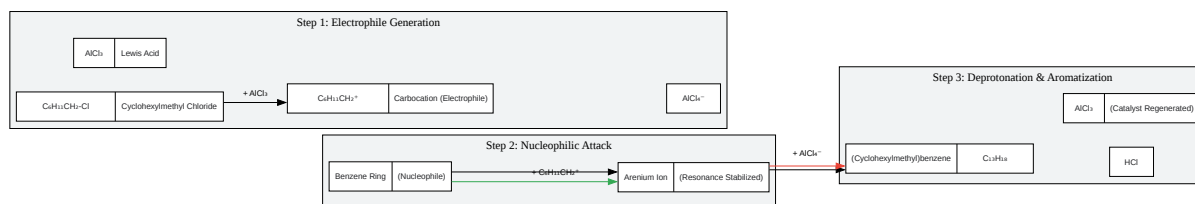
Synthesis Methodologies

The synthesis of **(Cyclohexylmethyl)benzene** can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Friedel-Crafts Alkylation of Benzene

A primary and classic method for forming the C-C bond between the aromatic ring and the alkyl substituent is the Friedel-Crafts alkylation.[7][8][9] This electrophilic aromatic substitution reaction can be performed using various alkylating agents, such as cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) or cyclohexylmethanol, in the presence of a Lewis acid catalyst like AlCl₃ or a strong Brønsted acid like H₂SO₄. [8][10]

The causality behind this choice is the generation of a highly reactive electrophile. The Lewis acid interacts with the alkylating agent to form a carbocation or a polarized complex, which is then attacked by the electron-rich π -system of the benzene ring.[7][11]



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Caption: Friedel-Crafts Alkylation workflow for **(Cyclohexylmethyl)benzene** synthesis.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to isomeric impurities.[7][11] However, with a primary halide like cyclohexylmethyl chloride, rearrangement is less likely than with longer-chain secondary or tertiary halides. Another consideration is polyalkylation, as the product, an alkylbenzene, is more reactive than benzene itself, potentially leading to further substitution.[9][11][12] Careful control of reaction conditions (temperature, stoichiometry) is essential to maximize the yield of the desired mono-substituted product.

Catalytic Hydrogenation of Diphenylmethane

An alternative synthetic route involves the catalytic hydrogenation of diphenylmethane.[13] In this process, one of the two phenyl groups of diphenylmethane is reduced to a cyclohexyl group under high pressure and temperature in the presence of a metal catalyst, such as ruthenium, platinum, or palladium.[14][15]

This method is particularly relevant in the context of Liquid Organic Hydrogen Carriers (LOHCs), where reversible hydrogenation and dehydrogenation of aromatic compounds are

used for hydrogen storage.[13] The selective hydrogenation of one aromatic ring in a poly-aromatic system requires careful catalyst selection and optimization of reaction conditions to avoid over-reduction to dicyclohexylmethane.

Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and equipment.

- Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl). Ensure the apparatus is completely dry.
- Reagents: Charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and an excess of dry benzene, which serves as both reactant and solvent.
- Cooling: Cool the stirred mixture to 0-5°C using an ice bath.
- Addition: Add cyclohexylmethyl chloride (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Vigorous stirring is crucial to ensure proper mixing and heat dissipation.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
- Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and separate the aqueous and organic layers.
- Workup: Separate the organic layer. Wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the excess benzene by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure **(Cyclohexylmethyl)benzene**. [10]

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of **(Cyclohexylmethyl)benzene** relies on a combination of standard spectroscopic techniques. The data presented here are predicted values based on the known effects of the constituent functional groups.[\[16\]](#)[\[17\]](#)

Technique	Expected Observations
¹ H NMR	~7.1-7.3 ppm: Multiplet, 5H (protons of the monosubstituted benzene ring). ~2.5 ppm: Doublet, 2H (benzylic protons of the -CH ₂ - bridge, coupled to the adjacent cyclohexyl proton). ~0.8-1.8 ppm: Complex multiplets, 11H (protons of the cyclohexyl ring). [18]
¹³ C NMR	~140 ppm: Quaternary aromatic carbon attached to the alkyl group. ~125-130 ppm: Aromatic CH carbons. ~35-45 ppm: Benzylic -CH ₂ - carbon and the cyclohexyl CH carbon. ~25-35 ppm: Other cyclohexyl -CH ₂ - carbons. [19]
IR Spectroscopy	~3020-3080 cm ⁻¹ : C-H stretching (aromatic). ~2850-2930 cm ⁻¹ : C-H stretching (aliphatic -CH ₂ - and cyclohexyl). ~1600, 1495, 1450 cm ⁻¹ : C=C stretching vibrations of the aromatic ring. [20]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 174. Base Peak: m/z = 91 (tropylium ion, [C ₇ H ₇] ⁺), resulting from benzylic cleavage. Other Fragments: m/z = 83 ([C ₆ H ₁₁] ⁺ , cyclohexyl cation) and fragments from the loss of alkyl groups from the cyclohexane ring.

This combination of spectroscopic data provides a unique fingerprint for **(Cyclohexylmethyl)benzene**, allowing for unambiguous identification and purity assessment.[\[2\]](#)

Reactivity and Applications in Drug Development

The chemical reactivity of **(Cyclohexylmethyl)benzene** is dictated by its constituent parts.

- **Aromatic Ring:** The benzene ring can undergo further electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation).^{[21][22]} The existing cyclohexylmethyl group is an ortho-, para-directing activator, meaning subsequent substitutions will preferentially occur at the 2- and 4-positions of the ring.^[23]
- **Benzylic Position:** The methylene (-CH₂-) bridge is a benzylic position. The C-H bonds at this position are weaker than typical aliphatic C-H bonds and are susceptible to free-radical reactions, such as oxidation.

While **(Cyclohexylmethyl)benzene** itself is not a known active pharmaceutical ingredient (API), its structural framework is relevant to medicinal chemistry.^[24] The combination of a lipophilic cyclohexyl group and a modifiable aromatic ring makes it a versatile scaffold or intermediate.^[2] It can be used as a starting material to synthesize more complex molecules where the cyclohexyl moiety might serve to enhance membrane permeability or occupy a hydrophobic pocket in a biological target, while the phenyl ring can be functionalized to introduce pharmacophoric elements.

The aromatic ring is a critical component for producing a variety of behavioral effects in solvents, suggesting that derivatives of this compound could have applications in neuropharmacology.^[25] Furthermore, related benzene derivatives have shown potential cytotoxic activity, indicating a possible avenue for investigation in oncology.^[26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(Cyclohexylmethyl)benzene**.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.^[27]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.^[27] Keep away from heat, sparks, and open flames.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[28]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[27]

Always consult the most current Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[29]

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